Aldgamycin E
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Overview
Description
Aldgamycin E is a neutral macrolide antibiotic from culture filtrates of Streptomyces lavendulae; methanolysis produces methyl algarosides A & B.
Scientific Research Applications
Genetic Basis for Biosynthesis
Aldgamycin E, a 16-membered macrolide antibiotic, is known for its unique biosynthetic pathway. It shares a single gene cluster with chalcomycins, which is crucial for the biosynthesis of both compounds. This cluster includes genes such as almDI/almDII, responsible for triggering aldgamycin biosynthesis, and almCI, initiating chalcomycin biosynthesis. This discovery highlights the genetic basis for the bifurcation in their biosynthesis (Tang et al., 2016).
Structural Analysis
The structural analysis of Aldgamycin E, conducted through chemical degradation and spectroscopic studies, led to the identification of its unique structure. This analysis is crucial for understanding the compound's biological activity and potential applications in scientific research (Achenbach & Karl, 1975).
Antibacterial Activities
New variants of aldgamycins, such as Aldgamycins J-O, have been discovered and analyzed for their antibacterial activities. These compounds, along with known ones like swalpamycin B and chalcomycin, have shown promising antibacterial properties, particularly against Staphylococcus aureus. This research contributes to the understanding of structure-activity relationships in macrolide antibiotics (Wang et al., 2016).
Chemical Synthesis and Modifications
The synthesis of derivatives of aldgarose, a component of Aldgamycin E, has been explored to understand the chemical nature and potential modifications of this antibiotic. This research is significant for developing new antibiotic variants and enhancing their efficacy (Brimacombe, Minshall, & Smith, 1975).
properties
CAS RN |
11011-06-6 |
---|---|
Product Name |
Aldgamycin E |
Molecular Formula |
C37H58O15 |
Molecular Weight |
742.856 |
IUPAC Name |
(1S,2R,3R,8S,9S,10S,12R,16S,E)-2-((((3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)-9-(((4S,5R,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy)-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadec-6-ene-5,13-dione |
InChI |
InChI=1S/C37H58O15/c1-17-10-13-27(39)47-21(5)24(16-45-34-32(44-9)31(43-8)28(40)22(6)48-34)30-26(50-30)12-11-25(38)18(2)14-19(3)29(17)51-35-33(41)37(15-20(4)46-35)23(7)49-36(42)52-37/h10,13,17-24,26,28-35,40-41H,11-12,14-16H2,1-9H3/b13-10+/t17-,18+,19-,20+,21+,22+,23-,24+,26-,28+,29+,30-,31+,32+,33-,34?,35-,37-/m0/s1 |
InChI Key |
OQBVBRTUEKMEAX-HEVCIBIJSA-N |
SMILES |
C[C@H]1C[C@H](C(=O)CC[C@H]2[C@@H](O2)[C@@H]([C@H](OC(=O)/C=C/[C@@H]([C@H]1O[C@H]3[C@@H]([C@]4(C[C@H](O3)C)[C@@H](OC(=O)O4)C)O)C)C)COC5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O)OC)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aldgamycin E; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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